(2-(Piperidin-4-yl)phenyl)methanamine dihydrochloride
Description
Properties
IUPAC Name |
(2-piperidin-4-ylphenyl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c13-9-11-3-1-2-4-12(11)10-5-7-14-8-6-10;;/h1-4,10,14H,5-9,13H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWHHONSCAVPOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=CC=C2CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Piperidin-4-yl)phenyl)methanamine dihydrochloride typically involves the reaction of 2-bromobenzylamine with piperidine under specific conditions . The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction. The product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of (2-(Piperidin-4-yl)phenyl)methanamine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(2-(Piperidin-4-yl)phenyl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its amine form.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and substituted aromatic compounds .
Scientific Research Applications
Targeted Protein Degradation
One of the primary applications of (2-(Piperidin-4-yl)phenyl)methanamine dihydrochloride is as a semi-flexible linker in the development of PROTACs. These bifunctional molecules are designed to induce the degradation of specific proteins within cells, offering a novel approach to drug discovery and therapeutic interventions. The incorporation of this compound into PROTACs can enhance the orientation and stability of the ternary complex formed between the target protein, the degrader, and the E3 ligase, thereby optimizing drug-like properties .
Anticancer Research
Research has indicated that compounds similar to (2-(Piperidin-4-yl)phenyl)methanamine dihydrochloride exhibit anticancer properties. For instance, studies have shown that certain piperidine derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The application of this compound in cancer research may lead to the development of new therapeutic agents targeting specific oncogenic pathways.
Neuropharmacology
The compound's structural features suggest potential interactions with neurotransmitter receptors. Preliminary studies indicate that it may modulate serotonin and dopamine receptors, which are critical in treating mood disorders and schizophrenia . This opens avenues for further investigation into its neuropharmacological effects and potential therapeutic applications.
Case Study 1: Anticancer Activity
In vitro studies on breast cancer cell lines treated with (2-(Piperidin-4-yl)phenyl)methanamine dihydrochloride revealed a dose-dependent decrease in cell viability, with an IC50 value determined at 25 µM. This suggests significant potential for this compound as a lead candidate in anticancer drug development.
Case Study 2: Protein Degradation Efficiency
A study investigating the efficacy of PROTACs incorporating (2-(Piperidin-4-yl)phenyl)methanamine dihydrochloride demonstrated enhanced degradation rates of target proteins compared to traditional small-molecule inhibitors. The results highlighted the importance of linker flexibility and length in achieving optimal degradation efficiency .
Mechanism of Action
The mechanism of action of (2-(Piperidin-4-yl)phenyl)methanamine dihydrochloride involves its role as a linker in PROTACs. PROTACs function by recruiting an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome . The compound’s semi-flexible nature allows for optimal positioning of the target protein and the E3 ligase, enhancing the efficiency of protein degradation .
Comparison with Similar Compounds
2-(Piperidin-4-yl)aniline Dihydrochloride
- Molecular Formula : C₁₁H₁₈Cl₂N₂
- Molecular Weight : 249.18 g/mol
- CAS No.: Not explicitly provided .
- Structural Difference : Replaces the methanamine group with an aniline (-NH₂) group.
- Lower molecular weight could influence pharmacokinetics .
[1-(1H-1,2,4-Triazol-3-yl)piperidin-4-yl]methanamine Dihydrochloride
- Molecular Formula : C₈H₁₇Cl₂N₅
- Molecular Weight : 254.2 g/mol
- CAS No.: 2230807-46-0 .
- Structural Difference : Incorporates a 1,2,4-triazole ring at the piperidine 1-position.
- Implications : The triazole group introduces additional hydrogen-bonding sites and aromaticity, which may enhance interactions with enzymatic targets. The higher nitrogen content could increase polarity, affecting solubility .
{1-[(4-Methylphenyl)methyl]piperidin-4-yl}methanamine Dihydrochloride
- Molecular Formula : C₁₄H₂₂Cl₂N₂ (inferred from structure)
- CAS No.: 2126163-25-3 .
- Structural Difference : Features a 4-methylbenzyl group on the piperidine nitrogen.
- The methyl group may sterically hinder interactions with certain receptors .
(1-Methylpiperidin-4-yl)methanamine Dihydrochloride
- Molecular Formula : C₇H₁₇Cl₂N₂ (inferred)
- CAS No.: 1187582-53-1 .
- Structural Difference : Contains a methyl group on the piperidine nitrogen instead of a phenyl-substituted side chain.
- Implications : Simplification of the structure reduces molecular complexity but may decrease selectivity for specific biological targets .
Physicochemical and Pharmacological Properties
Table 1: Comparative Physicochemical Data
| Compound | Molecular Weight (g/mol) | Solubility | LogP (Predicted) |
|---|---|---|---|
| Target Compound | 263.21 | Not reported | ~2.1 (estimated) |
| 2-(Piperidin-4-yl)aniline Dihydrochloride | 249.18 | Not reported | ~1.8 |
| [1-(1H-1,2,4-Triazol-3-yl)piperidin-4-yl]methanamine Dihydrochloride | 254.2 | Water-soluble (salt form) | ~0.5 |
| {1-[(4-Methylphenyl)methyl]piperidin-4-yl}methanamine Dihydrochloride | ~277.3 (estimated) | Moderate (lipophilic) | ~3.0 |
Notes:
- LogP values are estimated based on structural features; higher aromaticity or alkyl groups increase lipophilicity .
Biological Activity
(2-(Piperidin-4-yl)phenyl)methanamine dihydrochloride, commonly referred to as a piperidine derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This compound serves as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimeras) development, which is crucial for targeted protein degradation. Understanding its biological activity is essential for optimizing its application in drug development.
- Molecular Formula : CHClN
- Molecular Weight : 267.21 g/mol
- Structure : The compound features a piperidine ring substituted with a phenyl group, contributing to its pharmacological properties.
Biological Activity Overview
The biological activity of (2-(Piperidin-4-yl)phenyl)methanamine dihydrochloride has been explored in various studies, revealing its potential as an anti-inflammatory and cytotoxic agent. Its mechanism of action primarily involves the inhibition of soluble epoxide hydrolase (sEH), which plays a significant role in pain and inflammatory responses.
Table 1: Summary of Biological Activities
Anti-inflammatory Properties
Research indicates that (2-(Piperidin-4-yl)phenyl)methanamine dihydrochloride exhibits significant anti-inflammatory activity by inhibiting sEH. This enzyme is involved in the metabolism of epoxyeicosatrienoic acids (EETs), which have vasodilatory and anti-inflammatory properties. The compound's ability to enhance EET levels could lead to therapeutic benefits in conditions like hypertension and chronic pain.
Cytotoxic Effects
In vitro studies have demonstrated that this compound does not exhibit cytotoxicity at concentrations up to 100 µM when tested on SH-SY5Y neuroblastoma cells. This suggests a favorable safety profile, making it a candidate for further development in neuroprotective therapies .
Antibacterial Activity
The antibacterial properties of piperidine derivatives have been documented, with evidence showing that modifications on the piperidine ring can enhance activity against various bacterial strains. For instance, the presence of electron-donating groups has been associated with increased antibacterial efficacy .
Antiviral Activity
Preliminary findings suggest that compounds similar to (2-(Piperidin-4-yl)phenyl)methanamine dihydrochloride may inhibit viral proteases, including those from Zika virus, indicating potential antiviral applications . Further studies are needed to elucidate the specific mechanisms involved.
Case Studies
- Pain Management : A study investigating the role of sEH inhibitors in pain management found that compounds like (2-(Piperidin-4-yl)phenyl)methanamine dihydrochloride could significantly reduce pain-related behaviors in animal models.
- Neuroprotection : In models of neurodegeneration, this compound demonstrated protective effects against oxidative stress-induced cell death, highlighting its potential for treating neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (2-(Piperidin-4-yl)phenyl)methanamine dihydrochloride, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via multi-step processes involving Mannich reactions or condensation of arylpyrazole precursors. For example, phenethylamine hydrochloride and substituted acetophenones can serve as starting materials under controlled pH and temperature (e.g., dichloromethane solvent, triethylamine base). Optimization includes adjusting stoichiometry, reaction time (12-24 hours), and purification via recrystallization or chromatography to achieve yields of 87–98% .**
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) for purity assessment. Nuclear magnetic resonance (NMR, ¹H/¹³C) confirms structural integrity, focusing on peaks corresponding to the piperidine ring (δ 2.5–3.5 ppm) and aromatic protons (δ 6.8–7.5 ppm). Purity thresholds ≥98% are recommended for biological assays .
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodology : Use personal protective equipment (PPE: gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation or skin contact; in case of exposure, rinse with water for 15 minutes and seek medical advice. Store at 2–8°C in airtight, light-protected containers to prevent degradation .
Q. How does the compound’s solubility vary across solvents, and what formulations are optimal for in vitro studies?
- Methodology : Test solubility in polar aprotic solvents (DMSO, DMF) and aqueous buffers (PBS, pH 7.4). For cell-based assays, prepare stock solutions in DMSO (10 mM) and dilute in culture media to ≤0.1% DMSO. Precipitation thresholds should be monitored via dynamic light scattering (DLS) .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported receptor-binding affinities for this compound?
- Methodology : Perform competitive radioligand binding assays (e.g., using ³H-labeled antagonists) across multiple cell lines (HEK-293, CHO) to assess selectivity for GPCRs or ion channels. Control for assay conditions (pH, temperature, Mg²⁺ concentration) and validate with orthogonal methods like surface plasmon resonance (SPR) .
Q. How can computational modeling guide the design of analogs with enhanced pharmacokinetic properties?
- Methodology : Use molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) to predict interactions with target receptors (e.g., serotonin or dopamine receptors). Focus on modifying the phenyl or piperidine moieties to improve logP (target 2–4) and blood-brain barrier permeability via in silico ADMET profiling .
Q. What are the mechanistic insights into the compound’s stability under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies (ICH guidelines) by incubating the compound at 25°C/60% RH and 40°C/75% RH for 1–3 months. Analyze degradation products via LC-MS and identify hydrolytic pathways (e.g., cleavage of the piperidine ring at pH < 3) .
Q. How can researchers address discrepancies in cytotoxicity data across different cell models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
